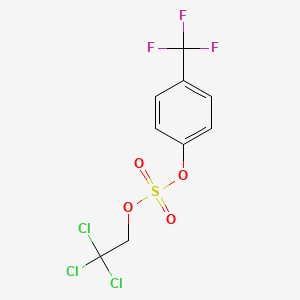
2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features both trichloroethyl and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate typically involves the reaction of 4-(trifluoromethyl)phenol with 2,2,2-trichloroethyl chlorosulfate in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate can undergo various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the sulfate group.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, can be used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce sulfonic acids.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfate groups into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trichloroethyl and trifluoromethyl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 2-(Trifluoromethyl)phenylboronic acid
- Phenol, 2-(trifluoromethyl)-
Uniqueness
2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate is unique due to the presence of both trichloroethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
653605-15-3 |
|---|---|
Formule moléculaire |
C9H6Cl3F3O4S |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl [4-(trifluoromethyl)phenyl] sulfate |
InChI |
InChI=1S/C9H6Cl3F3O4S/c10-8(11,12)5-18-20(16,17)19-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2 |
Clé InChI |
ZQLPFYLQOFDJBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)

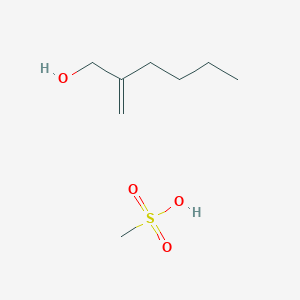
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)
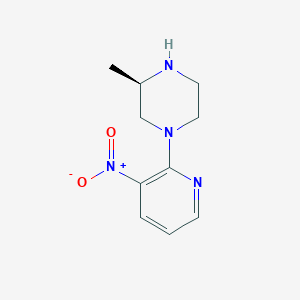
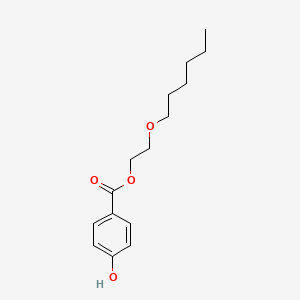

![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
![2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B12542490.png)
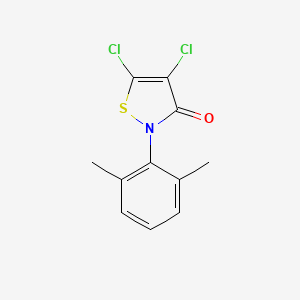
![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)
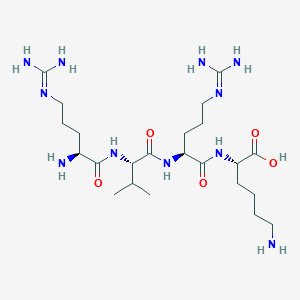

![(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12542524.png)
